molecular formula C10H13NO3 B184627 N-(2,3-dimethoxyphenyl)acetamide CAS No. 121639-09-6

N-(2,3-dimethoxyphenyl)acetamide

Cat. No. B184627
M. Wt: 195.21 g/mol
InChI Key: XRMPXEQSASRWAC-UHFFFAOYSA-N
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Description

“N-(2,3-dimethoxyphenyl)acetamide” is a chemical compound . It belongs to the phenylacetamide family and is synthesized through a multi-step process that involves the use of various reagents and solvents.


Synthesis Analysis

The synthesis of “N-(2,3-dimethoxyphenyl)acetamide” involves a multi-step process. The process starts with the reaction of 3,4-dimethoxybenzaldehyde with aniline to form 3,4-dimethoxy-N-phenylaniline. This intermediate product is then reacted with 2-bromoanisole in the presence of a palladium catalyst to form 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)aniline. The final step involves the reaction of this intermediate product with acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-(2-phenoxyphenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dimethoxyphenyl)acetamide” can be represented by the formula C10H13NO3 . The InChI representation of the molecule is InChI=1S/C10H13NO3/c1-7(12)11-9-5-4-8(13-2)6-10(9)14-3/h4-6H,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(2,3-dimethoxyphenyl)acetamide” has a molecular weight of 195.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass of the molecule is 195.08954328 g/mol .

Scientific Research Applications

Biological Effects of Related Compounds

A review by Kennedy (2001) discusses the biological effects of acetamide, formamide, and their derivatives, including mono and dimethyl derivatives, which continue to have commercial importance. The review indicates that the biological responses to these chemicals vary both qualitatively and quantitatively, reflecting their biology and usage. This suggests that N-(2,3-dimethoxyphenyl)acetamide could similarly have distinct biological effects worth investigating Kennedy, 2001.

Pharmacological Activities of Derivatives

Al-Ostoot et al. (2021) conducted a literature survey on the chemical diversity and pharmacological activities of phenoxy acetamide and its derivatives. This review could provide a basis for understanding the potential therapeutic applications and chemical properties of N-(2,3-dimethoxyphenyl)acetamide and guide future research in designing new derivatives with enhanced safety and efficacy Al-Ostoot et al., 2021.

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)11-8-5-4-6-9(13-2)10(8)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMPXEQSASRWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374325
Record name N-(2,3-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)acetamide

CAS RN

121639-09-6
Record name N-(2,3-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121639-09-6
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